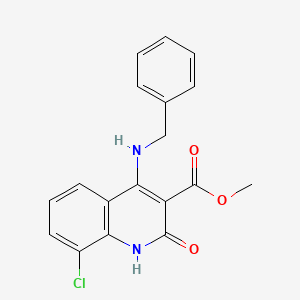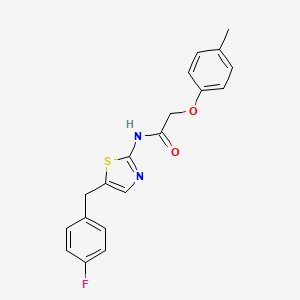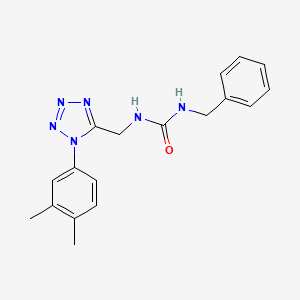![molecular formula C18H14Cl4N2S2 B2958680 (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide CAS No. 318234-37-6](/img/structure/B2958680.png)
(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide is a complex organic molecule. It has a molecular weight of 301.2 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. The InChI code for this compound is1S/C12H10Cl2N2OS/c1-16-12 (14)10 (6-17)11 (15-16)7-18-9-4-2-8 (13)3-5-9/h2-6H,7H2,1H3 . Physical And Chemical Properties Analysis
This compound has a melting point range of 105 - 108 degrees Celsius . It is a solid in physical form .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
A study conducted by Tayebi et al. (2011) describes the use of a sulfuric acid ester as a recyclable catalyst for the synthesis of bis(pyrazolones), highlighting the efficiency of sulfur-containing catalysts in organic synthesis processes (Tayebi et al., 2011). Similarly, research by Chaloner et al. (1992) explored heterocyclic fused dihydrothiophene S,S-dioxides as precursors to o-quinodimethanes, showcasing the utility of sulfur and chlorine-substituted compounds in the synthesis of complex heterocyclic structures (Chaloner et al., 1992).
Chemiluminescence and Photophysical Properties
Watanabe et al. (2010) investigated the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating their potential in developing novel chemiluminescent materials and understanding the effect of sulfur substitutions on photophysical properties (Watanabe et al., 2010).
Antimicrobial and Enzymatic Inhibition Studies
Siddiqui et al. (2014) focused on the synthesis and pharmacological evaluation of N-substituted oxadiazole sulfanyl acetamides, identifying several compounds with potential antibacterial activity and moderate enzyme inhibition properties. This research underscores the relevance of chlorophenyl and dichlorophenyl sulfide derivatives in designing new antimicrobial agents (Siddiqui et al., 2014).
Material Science and High-Performance Polymers
Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, as investigated by Tapaswi et al. (2015), offer insight into the development of materials with high refractive indices and small birefringences, suitable for advanced optical applications. The study highlights the structural and performance advantages of incorporating sulfur and chlorine into polymeric backbones (Tapaswi et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-4-[(2,3-dichlorophenyl)sulfanylmethyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2S2/c1-24-18(22)13(9-26-16-4-2-3-14(20)17(16)21)15(23-24)10-25-12-7-5-11(19)6-8-12/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYUOIIPNQGIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=C(C(=CC=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Iodo-2-methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2958597.png)
![3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2958602.png)


![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone](/img/structure/B2958606.png)

![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2958608.png)
![4-tert-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958609.png)
![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2958611.png)

![4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate](/img/structure/B2958616.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2958617.png)
![5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2958618.png)
![2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958620.png)